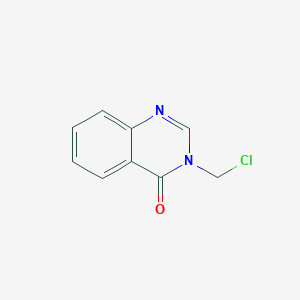

3-(chloromethyl)quinazolin-4(3H)-one

説明

3-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a heterocyclic compound that has significant importance in medicinal chemistry . Quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

Quinazolin-4(3H)-ones have been synthesized through various methods. One approach involves the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines . Another method involves the use of a two-module nonribosomal peptide synthase (NRPS) that catalyzes tripeptide formation .Molecular Structure Analysis

Quinazolinones can be classified into five categories based on the substitution patterns of the ring system . These include 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 4-substituted-quinazolines, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones .Chemical Reactions Analysis

Quinazolinone derivatives have shown to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(chloromethyl)quinazolin-4(3H)-one derivatives can vary depending on the specific substitutions made on the quinazolinone ring . For instance, 3-(5-chloro-2-methylphenyl)-2-(chloromethyl)quinazolin-4(3H)-one is a white powder with a melting point of 157 °C .科学的研究の応用

Antimalarial Activity

The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of 3-(chloromethyl)quinazolin-4(3H)-one as potential antimalarial agents. These compounds may inhibit the growth of Plasmodium parasites responsible for malaria, although further studies are needed to optimize their efficacy and safety .

Antitumor Effects

Studies have suggested that 3-(chloromethyl)quinazolin-4(3H)-one derivatives exhibit antitumor activity. These compounds may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Researchers are actively exploring their potential as novel anticancer agents .

Anticonvulsant Properties

The quinazolinone core structure has been associated with anticonvulsant effects. Some derivatives of 3-(chloromethyl)quinazolin-4(3H)-one have demonstrated promising activity in animal models of epilepsy. These compounds may modulate neuronal excitability and reduce seizure activity .

Fungicidal Activity

Certain 4(3H)-quinazolinones, including those derived from 3-(chloromethyl)quinazolin-4(3H)-one, exhibit fungicidal properties. They may inhibit fungal growth, making them potential candidates for antifungal drug development .

Antimicrobial Potential

Researchers have explored the antimicrobial activity of quinazolinone derivatives. While the exact mechanism remains under investigation, some compounds derived from 3-(chloromethyl)quinazolin-4(3H)-one have shown promise against bacteria and fungi .

Anti-Inflammatory Effects

The quinazolinone scaffold has been associated with anti-inflammatory properties. Although specific studies on 3-(chloromethyl)quinazolin-4(3H)-one derivatives are limited, their potential to modulate inflammatory pathways warrants further exploration .

作用機序

Target of Action

Quinazolinone derivatives are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These effects suggest that the compound may interact with a variety of biological targets.

Mode of Action

Given the broad range of biological activities associated with quinazolinone derivatives, it is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed effects .

Biochemical Pathways

The broad range of biological activities associated with quinazolinone derivatives suggests that the compound may impact multiple pathways, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Result of Action

The compound’s broad range of biological activities suggests that it may induce a variety of effects at the molecular and cellular levels .

将来の方向性

The future directions in the research of 3-(chloromethyl)quinazolin-4(3H)-one could involve the design and synthesis of new derivatives with improved biological activities. Given the wide range of biological properties exhibited by quinazolinone derivatives, there is significant potential for the development of new therapeutic agents .

特性

IUPAC Name |

3-(chloromethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIWZRBBBSBWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)quinazolin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)

![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![6-(3-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475037.png)

![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)

![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)

![ethyl (3-{[5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475047.png)

![N-[5-anilino-2-(1H-benzimidazol-2-yl)-6H-1,3,4-thiadiazin-6-ylidene]-N-phenylamine](/img/structure/B475131.png)